molecular formula C13H18N4O3 B2604730 N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-2-carboxamide CAS No. 1796897-77-2

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-2-carboxamide

Cat. No.: B2604730
CAS No.: 1796897-77-2
M. Wt: 278.312
InChI Key: ONMPYYRCPBLIME-UHFFFAOYSA-N
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Description

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a pyrrolidine ring, and an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrazole ring, followed by the introduction of the oxane and pyrrolidine rings through a series of substitution and cyclization reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve specific solvents, temperatures, and catalysts to optimize the reaction efficiency and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.

Scientific Research Applications

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound can be utilized in the production of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(oxan-4-yl)-1H-pyrazol-4-amine: This compound shares the pyrazole and oxane rings but lacks the pyrrolidine ring.

    4-Aminomethyltetrahydropyran: This compound features the oxane ring and an amine group but does not include the pyrazole or pyrrolidine rings.

Uniqueness

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-2-carboxamide is unique due to its combination of three distinct ring systems, which confer specific chemical and biological properties. This structural complexity allows for versatile applications and interactions that are not possible with simpler compounds.

Properties

IUPAC Name

N-[1-(oxan-4-yl)pyrazol-4-yl]-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O3/c18-12-2-1-11(16-12)13(19)15-9-7-14-17(8-9)10-3-5-20-6-4-10/h7-8,10-11H,1-6H2,(H,15,19)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONMPYYRCPBLIME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)NC2=CN(N=C2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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